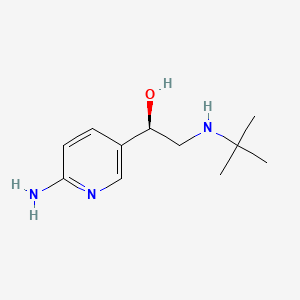

L-665871

Description

Properties

CAS No. |

123788-05-6 |

|---|---|

Molecular Formula |

C11H19N3O |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

(1R)-1-(6-amino-3-pyridinyl)-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)14-7-9(15)8-4-5-10(12)13-6-8/h4-6,9,14-15H,7H2,1-3H3,(H2,12,13)/t9-/m0/s1 |

InChI Key |

HFZJPYRETOGNOT-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CN=C(C=C1)N)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CN=C(C=C1)N)O |

Appearance |

Solid powder |

Other CAS No. |

123788-05-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 665871; L-665871; L665871; L 665,871; L-665,871; L665,871; |

Origin of Product |

United States |

Foundational & Exploratory

L-798,106: A Technical Guide to its Mechanism of Action as a Prostanoid EP3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798,106 is a potent and highly selective competitive antagonist of the prostanoid EP3 receptor, a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of action of L-798,106, presenting key quantitative data, experimental methodologies, and visualizing its interaction with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

L-798,106 exerts its pharmacological effects by selectively binding to the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is unique among the four PGE2 receptor subtypes (EP1-EP4) in that it primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand PGE2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] By competitively blocking the binding of PGE2 and other agonists, L-798,106 prevents this signaling cascade, thereby antagonizing the diverse cellular responses mediated by the EP3 receptor. Recent evidence also suggests that for some human EP3 receptor isoforms, L-798,106 may act as a biased agonist of the Gαz pathway.[3]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of L-798,106 have been characterized through radioligand binding assays, which measure the affinity of the compound for various prostanoid receptors. The data consistently demonstrates a high affinity for the EP3 receptor with significantly lower affinity for other EP receptor subtypes, highlighting its selectivity.

| Receptor Subtype | Ki (nM) | Reference |

| EP3 | 0.3 | [4][5] |

| EP4 | 916 | [4][5] |

| EP1 | > 5000 | [4][5] |

| EP2 | > 5000 | [4][5] |

Table 1: Binding Affinities (Ki) of L-798,106 for Human Prostanoid EP Receptor Subtypes.

Signaling Pathways

The primary mechanism of action of L-798,106 is the blockade of the EP3 receptor signaling pathway. The following diagram illustrates the canonical EP3 signaling cascade and the inhibitory effect of L-798,106.

Caption: Canonical EP3 receptor signaling pathway and its inhibition by L-798,106.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of L-798,106.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a ligand for a receptor.

Caption: Generalized workflow for a radioligand binding assay.

In Vitro Functional Assays

These experiments assess the functional consequences of receptor antagonism in a controlled cellular or tissue environment.

-

cAMP Measurement: In cells expressing the EP3 receptor, the ability of L-798,106 to counteract the agonist-induced (e.g., sulprostone) decrease in cAMP levels is quantified using methods like ELISA or FRET-based biosensors.

-

Isolated Tissue Preparations: The effect of L-798,106 is studied on isolated tissues that express the EP3 receptor. For instance, in guinea-pig vas deferens or tracheal smooth muscle, L-798,106 has been shown to inhibit contractile responses induced by EP3 agonists.[5] The apparent pA2 value, a measure of antagonist potency, can be determined from these experiments.[5]

In Vivo Studies

Animal models are utilized to evaluate the physiological effects of L-798,106.

-

Models of Disease: L-798,106 has been investigated in various disease models. For example, in db/db mice, a model of type 2 diabetes, oral administration of L-798,106 suppressed systemic insulin (B600854) resistance and adipose tissue inflammation.[5] In a mouse model of myocardial infarction, delayed administration of L-798,106 improved cardiac function.[6][7]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies involve administering L-798,106 to animals (e.g., via oral gavage or subcutaneous injection) and measuring drug concentrations in plasma over time, alongside its physiological effects, to establish a dose-response relationship.

Summary of In Vitro and In Vivo Effects

The antagonistic activity of L-798,106 has been demonstrated in a variety of experimental systems, leading to diverse biological outcomes.

| Experimental System | Agonist | Observed Effect of L-798,106 | Reference |

| Guinea-pig vas deferens | Electrical Field Stimulation | Inhibition of contractile responses | [5] |

| Guinea-pig tracheal smooth muscle | EP3 agonists | Attenuation of inhibitory effect on ACh release | [5] |

| Mouse Embryonic Fibroblasts (MEFs) | DMI-induced differentiation | Facilitated adipogenesis | [1][8] |

| Rat primary adipocytes | - | Enhanced lipolysis | [1] |

| db/db mice | - | Suppressed fasting blood glucose and adipose tissue inflammation | [5] |

| Mouse model of myocardial infarction | - | Improved ejection fraction and fractional shortening | [6][7] |

| Rat locus coeruleus neurons | Sulprostone, PGE2, Misoprostol | Blocked inhibition of neuronal firing activity | [9] |

| SK-BR-3 breast cancer cells | - | Reduced cell proliferation and migration | [2] |

Table 2: Summary of a Selection of In Vitro and In Vivo Effects of L-798,106.

Conclusion

L-798,106 is a powerful research tool and a potential therapeutic agent due to its high potency and selectivity for the EP3 receptor. Its mechanism of action, centered on the competitive antagonism of the Gi-coupled EP3 receptor, has been well-characterized. This guide provides a foundational understanding of L-798,106 for scientists and researchers, summarizing its binding characteristics, effects on cellular signaling, and its demonstrated activity in various experimental models. Further research into its isoform-specific effects and clinical potential is ongoing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. dovepress.com [dovepress.com]

- 3. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

L-798,106: A Comprehensive Technical Guide to a Selective EP3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798,106 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). This document provides a detailed technical overview of L-798,106, consolidating key data on its receptor binding affinity, selectivity, and pharmacological effects across a range of in vitro and in vivo models. The guide includes structured data tables for quantitative analysis, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, exerting its diverse effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP3 receptor, in particular, is implicated in a wide array of functions, including inflammation, pain perception, and cardiovascular regulation. L-798,106 has emerged as a critical pharmacological tool for elucidating the specific roles of the EP3 receptor due to its high potency and selectivity. This guide serves as a comprehensive resource for researchers working with this compound.

Physicochemical Properties and Structure

L-798,106, also known as CM9 or GW671021, is a cinnamic acylsulfonamide derivative.[2]

-

Chemical Name: N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide[3][4]

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of L-798,106

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Human EP3 | 0.3 nM | [2][3][4] |

| Human EP4 | 916 nM | [2][3][4] |

| Human EP1 | > 5000 nM | [2][3][4] |

| Human EP2 | > 5000 nM | [2][3][4] |

Table 2: Summary of In Vitro Effects of L-798,106

| Experimental Model | L-798,106 Concentration | Observed Effect | Reference(s) |

| Guinea-pig vas deferens | 200 nM | Inhibition of electrical field stimulation-induced contractile responses. Apparent pA2 of 7.48 ± 0.25. | [2] |

| Guinea-pig trachea parasympathetic nerves | 10 µM | Inhibition of electrical field stimulation-evoked acetylcholine (B1216132) (ACh) release. | [2] |

| SK-BR-3 breast cancer cells | 10, 100, 1000 nM | Significant reduction in cell proliferation. | |

| SK-BR-3 breast cancer cells | 100, 1000 nM | Significant reduction in cell migration. | |

| SK-BR-3 breast cancer cells | 10, 100, 1000 nM | Significant reduction in Gi-protein expression. | |

| SK-BR-3 breast cancer cells | 10, 1000 nM | Significant increase in cAMP levels. | |

| Mouse Embryonic Fibroblasts (MEFs) | Varies (dose-dependent) | Marked facilitation of MEF differentiation into adipocytes. | |

| Rat primary adipocytes | Varies (dose- and time-dependent) | Enhanced lipolysis. |

Table 3: Summary of In Vivo Effects of L-798,106

| Animal Model | Dosage and Administration | Experimental Condition | Observed Effect | Reference(s) |

| db/db mice | 50 and 100 µg/kg, oral gavage, once daily for 8 weeks | Obesity-induced adipose tissue inflammation and insulin (B600854) resistance | Suppressed increased fasting blood glucose levels and proinflammatory gene expression in adipocytes. | [2] |

| Male C57Bl/6J mice | 40 µg/kg/day, subcutaneous injection, starting 3 days post-MI for 2 weeks | Myocardial Infarction (MI) | Significantly improved ejection fraction and shortening fraction. | [5] |

Experimental Protocols

In Vitro Scratch (Wound Healing) Assay

This protocol is adapted from methodologies used to assess cell migration.

-

Cell Seeding:

-

Culture an adherent cell line (e.g., SK-BR-3) to logarithmic growth phase.

-

Trypsinize and count the cells.

-

Seed the cells into a 24-well plate at a density predetermined to achieve a confluent monolayer within 24 hours.

-

-

Creating the Scratch:

-

Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the cell monolayer.

-

Wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.

-

-

Treatment and Incubation:

-

Replace the PBS with fresh culture medium containing the desired concentration of L-798,106 or vehicle control.

-

Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

-

-

Imaging and Analysis:

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Measurement of Acetylcholine (ACh) Release

This protocol describes a general method for measuring neurotransmitter release from tissue preparations.

-

Tissue Preparation:

-

Isolate the tissue of interest (e.g., guinea-pig trachea) and place it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the tissue to equilibrate for a specified period.

-

-

Electrical Field Stimulation (EFS):

-

Position platinum electrodes on either side of the tissue.

-

Apply EFS with defined parameters (e.g., frequency, voltage, duration) to evoke neurotransmitter release.

-

-

Treatment and Sample Collection:

-

Pre-incubate the tissue with L-798,106 (e.g., 10 µM) or vehicle for a set duration before applying EFS.

-

Collect the superfusate from the organ bath during and after stimulation.

-

-

ACh Quantification:

-

Measure the concentration of ACh in the collected superfusate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

-

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to assess the effect of L-798,106 on a specific signaling pathway component.

-

Cell Culture and Treatment:

-

Plate cells (e.g., SK-BR-3) and grow to a desired confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Treat the cells with L-798,106 at various concentrations for specific time points. Include positive and negative controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

In Vivo Myocardial Infarction (MI) Model

This protocol is a generalized procedure for inducing MI in mice and assessing the therapeutic effects of L-798,106.

-

Animal Model:

-

Use adult male C57Bl/6J mice.

-

-

Surgical Procedure for MI Induction:

-

Anesthetize the mouse and provide appropriate analgesia.

-

Intubate and ventilate the animal.

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery with a suture.

-

Confirm successful ligation by observing the blanching of the anterior ventricular wall.

-

Close the chest in layers and allow the animal to recover.

-

-

Drug Administration:

-

Beginning 3 days post-MI, administer L-798,106 (e.g., 40 µg/kg/day) or vehicle control via subcutaneous injection daily for the duration of the study (e.g., 2 weeks).[5]

-

-

Functional Assessment:

-

Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function, including ejection fraction and fractional shortening.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and excise the hearts.

-

Fix the hearts in formalin and embed in paraffin.

-

Section the hearts and perform histological staining (e.g., Masson's trichrome or Picrosirius red) to determine infarct size and fibrosis.

-

Mandatory Visualizations

Signaling Pathways

The EP3 receptor can couple to different G proteins, leading to divergent downstream signaling cascades.

Caption: EP3 receptor signaling pathways and the inhibitory action of L-798,106.

Experimental Workflows

Caption: Workflow for the in vitro scratch (wound healing) assay.

Caption: Workflow for the in vivo myocardial infarction (MI) model.

Conclusion

L-798,106 is a powerful and selective tool for investigating the physiological and pathological roles of the EP3 receptor. The data and protocols compiled in this guide demonstrate its utility in a variety of experimental contexts, from cellular signaling to in vivo models of disease. This comprehensive resource is intended to facilitate further research into the therapeutic potential of targeting the EP3 receptor pathway.

References

- 1. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scholars.uky.edu [scholars.uky.edu]

L-798,106: A Comprehensive Technical Guide to its Prostanoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of L-798,106 for prostanoid receptors. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This document summarizes quantitative binding data, outlines typical experimental methodologies for its determination, and visualizes the associated signaling pathways.

L-798,106 Binding Affinity Profile

L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor.[1] Its binding affinity for other prostanoid receptors is significantly lower, highlighting its specificity. The equilibrium dissociation constants (Ki) for L-798,106 at various human prostanoid receptors are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | > 5000 | [1] |

| EP2 | > 5000 | [1] |

| EP3 | 0.3 | [1] |

| EP4 | 916 | [1] |

| DP1 | Data not available | |

| DP2 (CRTH2) | Data not available | |

| FP | Data not available | |

| IP | Data not available | |

| TP | Data not available |

Note: Data for DP, FP, IP, TP, and CRTH2 receptors were not available in the reviewed literature, suggesting that L-798,106 has been predominantly characterized for its activity on the EP receptor subtypes.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of a compound like L-798,106 for its target receptors is typically achieved through competitive radioligand binding assays. While the specific, detailed protocol used for L-798,106 is not publicly available, the following represents a generalized methodology based on standard practices in the field.

Objective: To determine the binding affinity (Ki) of L-798,106 for a specific prostanoid receptor by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293-EP3).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGE2 for EP receptors).

-

Test Compound: L-798,106 of known concentration.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., Tris-HCl buffer with MgCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of L-798,106.

-

Incubation: The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Generalized workflow for a competitive radioligand binding assay.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (prostaglandins), initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G-protein to which it couples.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq alpha subunits.

Caption: EP1 receptor signaling pathway.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4][5] The EP4 receptor can also couple to Gi, which can lead to the activation of the PI3K pathway.[3][4]

Caption: EP2 and EP4 (Gs-mediated) signaling pathway.

EP3 Receptor Signaling

The EP3 receptor typically couples to Gi alpha subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of the EP3 Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin E2 (PGE2) receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) family, stands as a pivotal mediator in a wide spectrum of physiological and pathophysiological processes. Encoded by the PTGER3 gene, the EP3 receptor is one of four receptor subtypes for PGE2, a potent lipid compound derived from arachidonic acid.[1] Its ubiquitous expression and ability to couple to multiple signaling pathways underscore its significance in cellular communication and its potential as a therapeutic target. This technical guide provides an in-depth exploration of the core functions of the EP3 receptor, its intricate signaling mechanisms, and the experimental methodologies employed to investigate its activity.

The EP3 receptor is notably distinguished by the existence of multiple splice variants, or isoforms, which arise from alternative splicing of the C-terminal tail.[2] These isoforms, while sharing the same ligand-binding domain, exhibit differential coupling to various G-proteins, thereby eliciting diverse and sometimes opposing cellular responses.[3][4][5] This molecular heterogeneity contributes to the complexity of EP3 receptor function and presents both challenges and opportunities in the development of selective therapeutic agents.

This guide will delve into the quantitative aspects of EP3 receptor pharmacology, detail the experimental protocols for its characterization, and provide visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Functions of the EP3 Receptor

The EP3 receptor is implicated in a vast array of physiological functions, maintaining homeostasis and contributing to pathological states. Its activation by PGE2 can lead to a variety of downstream effects, depending on the specific isoform expressed and the cellular context.

Physiological Roles:

-

Gastric Mucosal Protection: Activation of the EP3 receptor in the stomach lining promotes the secretion of protective mucus and bicarbonate, shielding the tissue from acidic conditions and playing a role in preventing ulcers.[1]

-

Fever Regulation: In the central nervous system, particularly the preoptic area of the hypothalamus, EP3 receptor activation is a key step in the febrile response to infection and inflammation.[1]

-

Pain Modulation: The EP3 receptor exhibits a dual role in pain perception. While PGE2 is a well-known pain mediator, selective activation of the EP3 receptor can produce antinociceptive effects, particularly in inflammatory pain states, by counteracting the sensitizing effects of other EP receptors.[6]

-

Platelet Aggregation: The EP3 receptor is involved in platelet aggregation, a critical process in hemostasis and thrombosis.[1][7]

-

Smooth Muscle Contraction: EP3 receptor activation can induce contraction of smooth muscle in various tissues, including the intestines and uterus.

-

Regulation of Blood Pressure: Studies in animal models suggest that EP3 receptor activation in the brain can contribute to hypertension.

-

Metabolic Regulation: Emerging evidence points to a role for the EP3 receptor in metabolic processes, including the regulation of insulin (B600854) secretion and glucose homeostasis.[1]

Pathophysiological Involvement:

-

Inflammation: The EP3 receptor is a key player in inflammatory processes, mediating some of the effects of PGE2.

-

Thrombosis: Due to its role in platelet aggregation, the EP3 receptor is a potential target for anti-thrombotic therapies.[1]

-

Cancer: The expression and function of the EP3 receptor have been implicated in the progression of certain cancers.[8]

-

Cardiovascular Disease: The EP3 receptor's involvement in platelet aggregation, vasoconstriction, and vascular inflammation makes it a promising therapeutic target in cardiovascular diseases.[7]

-

Diabetes: The EP3/Gz signaling axis is being explored as a potential dual target for type 2 diabetes and cardiovascular disease due to its role in insulin-secreting beta-cells.[9]

Signaling Pathways of the EP3 Receptor

The functional diversity of the EP3 receptor stems from its ability to couple to multiple G-protein signaling pathways. The specific G-protein activated depends on the particular splice variant of the receptor.

The primary and most well-characterized signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein, Gαi . This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]

However, different EP3 receptor isoforms can also couple to:

-

Gαs , which stimulates adenylyl cyclase and increases cAMP levels.[8][10]

-

Gαq , which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

Gα12/13 , which activates the Rho signaling pathway, influencing cell morphology and migration.[8][10]

The following diagrams illustrate the major signaling cascades initiated by EP3 receptor activation.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

L-798,106: A Technical Guide to its Role as a Selective EP3 Antagonist in Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype couples to different intracellular signaling pathways, leading to a wide range of cellular responses. The EP3 receptor, in particular, presents a unique target for therapeutic intervention due to its primary coupling to the inhibitory Gαi protein, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. L-798,106 has emerged as a potent and highly selective antagonist of the EP3 receptor, making it an invaluable tool for elucidating the specific roles of EP3 signaling in various biological systems and a potential lead compound in drug discovery. This technical guide provides an in-depth overview of L-798,106, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its role in the context of PGE2 signaling.

L-798,106: Mechanism of Action and Quantitative Profile

L-798,106 is a cinnamic acylsulfonamide analogue that acts as a competitive antagonist at the human EP3 prostanoid receptor. Its high affinity and selectivity for the EP3 receptor over other EP receptor subtypes have been well-documented.

Data Presentation: Quantitative Pharmacological Data for L-798,106

The following table summarizes the binding affinities (Ki) of L-798,106 for the human prostanoid EP receptor subtypes, highlighting its remarkable selectivity for the EP3 receptor. Additional data from functional assays in specific cell lines are also included.

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | EP3 | 0.3 nM | Recombinant | [1][2][3] |

| EP4 | 916 nM | Recombinant | [1][2][3] | |

| EP1 | > 5000 nM | Recombinant | [1][2][3] | |

| EP2 | > 5000 nM | Recombinant | [1][2][3] | |

| Functional Activity | ||||

| Cell Proliferation (BrdU assay) | EP3 (antagonism) | 14% reduction at 100 nM | SK-BR-3 | [4] |

| Cell Migration (Scratch assay) | EP3 (antagonism) | 13% reduction at 100 nM | SK-BR-3 | [4] |

| cAMP Levels (ELISA) | EP3 (antagonism) | 11% increase at 10 nM | SK-BR-3 | [4] |

| Gi-protein Expression | EP3 (antagonism) | 20% reduction at 100 nM | SK-BR-3 | [4] |

Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 exerts its biological effects by binding to its four receptor subtypes (EP1-4), each initiating a distinct signaling cascade. L-798,106 specifically blocks the EP3 receptor pathway.

Caption: PGE2 signaling pathways and the inhibitory action of L-798,106.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of L-798,106 are provided below.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of L-798,106 for the EP3 receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the human EP3 receptor.

-

Radioligand: [3H]-PGE2.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2.

-

Test Compound: L-798,106 at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Prepare serial dilutions of L-798,106 in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of L-798,106 or control compounds.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled PGE2.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-798,106 concentration.

-

Determine the IC50 value (the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8][9]

cAMP Measurement by ELISA

This protocol measures the effect of L-798,106 on intracellular cAMP levels.

1. Materials:

-

Cells expressing the EP3 receptor.

-

PGE2 or an EP3 agonist (e.g., sulprostone).

-

L-798,106.

-

Cell lysis buffer.

-

Commercially available cAMP ELISA kit.

-

Microplate reader.

2. Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with various concentrations of L-798,106 for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of an EP3 agonist (e.g., sulprostone) for a time known to induce a change in cAMP levels (e.g., 15-30 minutes).

-

Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody sites.

-

Read the absorbance on a microplate reader at the recommended wavelength.

3. Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

-

Analyze the effect of L-798,106 on agonist-induced changes in cAMP levels.[10][11][12][13][14]

Cell Proliferation (BrdU Assay)

This assay quantifies the effect of L-798,106 on cell proliferation.

1. Materials:

-

Adherent or suspension cells of interest.

-

L-798,106.

-

BrdU labeling solution.

-

Fixing/Denaturing solution.

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore).

-

Substrate for the detection enzyme (e.g., TMB for HRP).

-

Stop solution.

-

Microplate reader or fluorescence microscope.

2. Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of L-798,106 and/or a mitogen for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling solution to the wells and incubate for a period that allows for significant incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

Remove the labeling solution and fix the cells.

-

Denature the DNA to expose the incorporated BrdU.

-

Add the anti-BrdU antibody and incubate to allow for binding.

-

Wash the wells to remove unbound antibody.

-

If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Quantify the results by measuring the absorbance or fluorescence.[15][16][17][18]

Cell Migration (Scratch Assay)

This method assesses the effect of L-798,106 on collective cell migration.

1. Materials:

-

Adherent cell line that forms a confluent monolayer.

-

L-798,106.

-

Sterile pipette tip (e.g., p200) or a scratch-making tool.

-

Microscope with a camera.

-

Image analysis software.

2. Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing different concentrations of L-798,106 or a vehicle control.

-

Place the plate on a microscope stage within an incubator to maintain optimal conditions.

-

Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Ensure that the same field of view is imaged at each time point.

3. Data Analysis:

-

Use image analysis software to measure the area of the cell-free gap at each time point.

-

Calculate the rate of wound closure for each condition.

-

Compare the migration rates in the presence of L-798,106 to the control to determine its effect on cell migration.[19][20][21][22][23]

Experimental Workflow for Characterizing L-798,106

The following diagram illustrates a typical workflow for the preclinical characterization of L-798,106.

Caption: A typical experimental workflow for the evaluation of L-798,106.

Conclusion

L-798,106 is a powerful pharmacological tool for investigating the role of the EP3 receptor in PGE2 signaling. Its high potency and selectivity make it ideal for dissecting the complex and often opposing effects of PGE2 in health and disease. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing L-798,106 in their studies and for advancing our understanding of the therapeutic potential of targeting the EP3 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]

- 4. dovepress.com [dovepress.com]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. file.elabscience.com [file.elabscience.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. abcam.cn [abcam.cn]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

- 17. cohesionbio.com [cohesionbio.com]

- 18. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 19. clyte.tech [clyte.tech]

- 20. axionbiosystems.com [axionbiosystems.com]

- 21. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wound healing migration assay (Scratch assay) [protocols.io]

- 23. Wound healing assay | Abcam [abcam.com]

L-798,106: A Comprehensive Technical Guide to a Potent and Selective EP3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798,106 is a potent and highly selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 3 (EP3). As a member of the cinnamic acylsulfonamide class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the EP3 receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-798,106. It includes a detailed summary of its binding affinity and selectivity, its mechanism of action, and its effects in various in vitro and in vivo experimental models. This document also collates available experimental protocols and presents key data in structured tables and signaling pathway diagrams to facilitate further research and development efforts.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor, in particular, is implicated in diverse physiological processes, including the regulation of smooth muscle tone, platelet aggregation, neurotransmission, and inflammation. Its involvement in various pathological conditions has made it an attractive target for therapeutic intervention.

The development of selective antagonists for the EP3 receptor has been a critical step in understanding its function. L-798,106 emerged from structure-activity relationship studies of cinnamic acylsulfonamide analogues as a lead compound with high affinity and selectivity for the human EP3 receptor.[1] This guide serves as a technical resource for researchers and drug developers working with or interested in L-798,106 and the broader field of prostanoid receptor pharmacology.

Physicochemical Properties and Structure

L-798,106 is a synthetic, small-molecule compound with the chemical name N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide. Its structure is characterized by a cinnamic acid scaffold linked to a sulfonamide group.

| Property | Value |

| Chemical Formula | C27H22BrNO4S |

| Molecular Weight | 536.44 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Synonyms | CM9, GW671021 |

Mechanism of Action and Signaling Pathway

L-798,106 functions as a competitive antagonist at the EP3 receptor. The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of the EP3 receptor by its endogenous ligand, PGE2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By binding to the EP3 receptor, L-798,106 blocks the binding of PGE2 and other agonists, thereby preventing the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase and a relative increase in intracellular cAMP levels.

Recent studies have also suggested that L-798,106 can act as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms.[2] This highlights the complexity of EP3 receptor signaling and the nuanced effects that ligands can exert.

Caption: EP3 Receptor Signaling Pathway and the Antagonistic Action of L-798,106.

Quantitative Data

Receptor Binding Affinity and Selectivity

L-798,106 exhibits high affinity for the human EP3 receptor and significant selectivity over other prostanoid receptor subtypes. The inhibitory constant (Ki) values are summarized below.

| Receptor Subtype | Ki (nM) | Reference |

| EP3 | 0.3 | [1][3] |

| EP4 | 916 | [1][3] |

| EP1 | > 5000 | [1][3] |

| EP2 | > 5000 | [1][3] |

In Vitro Cellular Activity

Studies in various cell lines have demonstrated the biological effects of L-798,106.

| Cell Line | Assay | Effect of L-798,106 | Concentration | Reference |

| SK-BR-3 (Breast Cancer) | Proliferation (BrdU) | Reduced proliferation | 10 - 1000 nM | [4] |

| SK-BR-3 (Breast Cancer) | Migration (Scratch Assay) | Reduced migration | 100 - 1000 nM | [4] |

| Mouse Embryonic Fibroblasts (MEFs) | Adipogenesis | Facilitated differentiation | Dose-dependent | [5][6] |

| Rat Primary Adipocytes | Lipolysis | Enhanced lipolysis | Dose- and time-dependent | [5] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of L-798,106 for the EP3 receptor. Specific parameters may need to be optimized based on the cell line and experimental setup.

Materials:

-

Membrane preparations from cells expressing the human EP3 receptor.

-

[3H]-PGE2 (Radioligand).

-

L-798,106 (Competitor).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of L-798,106 in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of L-798,106 that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General Workflow for a Competitive Radioligand Binding Assay.

cAMP Measurement Assay (General Protocol)

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to EP3 receptor activation and antagonism by L-798,106.

Materials:

-

Cells expressing the human EP3 receptor.

-

PGE2 or a selective EP3 agonist (e.g., sulprostone).

-

L-798,106.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of L-798,106 for a defined period.

-

Stimulation: Add an EP3 agonist (e.g., PGE2 or sulprostone) in the presence of forskolin to stimulate cAMP production.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.

-

Data Analysis: Plot the cAMP concentration against the concentration of L-798,106 to determine its effect on agonist-induced inhibition of cAMP production.

Caption: General Workflow for a cAMP Measurement Assay.

In Vivo Studies

L-798,106 has been evaluated in several preclinical animal models, demonstrating its potential therapeutic utility.

-

Diabetes and Insulin (B600854) Resistance: In a study using db/db mice, a model of type 2 diabetes, oral administration of L-798,106 (50 and 100 µg/kg, once daily for 8 weeks) suppressed systemic insulin resistance and adipose tissue inflammation.[1] It also suppressed the increase in fasting blood glucose levels in these mice.[1]

-

Myocardial Infarction: In a mouse model of myocardial infarction, delayed administration of L-798,106 (40 µg/kg per day, subcutaneous) starting 3 days post-MI significantly improved cardiac function, as indicated by increased ejection fraction and fractional shortening.[7]

Pharmacokinetics

Detailed pharmacokinetic data for L-798,106 in preclinical species is not extensively available in the public domain. The in vivo studies cited above provide information on effective doses and routes of administration, suggesting oral and subcutaneous bioavailability. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including parameters such as half-life, clearance, and volume of distribution, has not been published.

Structure-Activity Relationship (SAR)

L-798,106 belongs to a class of cinnamic acylsulfonamide analogues. Structure-activity relationship studies on this class of compounds have revealed several key features for potent and selective EP3 antagonism:

-

The cinnamic acid scaffold is a crucial element.

-

The acylsulfonamide group provides an acidic proton that is important for binding.

-

Modifications to the biaryl moiety can significantly impact affinity and selectivity.

These SAR studies have been instrumental in the design and optimization of selective EP3 receptor antagonists.

Conclusion

L-798,106 is a valuable pharmacological tool for investigating the roles of the EP3 receptor in health and disease. Its high potency and selectivity have enabled researchers to dissect the complex signaling pathways mediated by this receptor. The in vitro and in vivo data summarized in this guide underscore the potential of EP3 receptor antagonism as a therapeutic strategy for a range of conditions, including metabolic disorders and cardiovascular disease. Further research, particularly in the area of pharmacokinetics and long-term safety, is warranted to fully explore the clinical potential of L-798,106 and related compounds. This technical guide provides a solid foundation for such future investigations.

References

- 1. Structure-activity relationship of cinnamic acylsulfonamide analogues on the human EP3 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Structure-activity relationship of biaryl acylsulfonamide analogues on the human EP(3) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

L-798,106: A Potent Modulator of Adipogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: L-798,106 has emerged as a critical pharmacological tool in the study of adipogenesis, the process of cell differentiation that results in the formation of adipocytes, or fat cells. This small molecule acts as a selective antagonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP3. Research has demonstrated that L-798,106 exerts distinct and sometimes opposing effects on white and brown adipogenesis, highlighting the complex role of the PGE2/EP3 signaling axis in adipose tissue regulation. This document provides a comprehensive overview of the effects of L-798,106 on adipogenesis, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of L-798,106 on various aspects of adipogenesis and related processes.

Table 1: Effect of L-798,106 on White Adipocyte Differentiation

| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Dose-dependent | Markedly facilitated differentiation | L-798,106 treatment led to a significant increase in adipocyte formation. | [1][2] |

| 3T3-L1 preadipocytes | 5 µM | No significant direct effect on PGE2-inhibited differentiation | Used as a tool to confirm the involvement of other EP receptors in PGE2's inhibitory action. | [3] |

| 3T3-L1 preadipocytes (co-cultured with BMDMs) | Not specified | Promoted differentiation | Pre-treatment of bone marrow-derived macrophages (BMDMs) with L-798,106 enhanced adipogenesis in 3T3-L1 cells. | [4] |

Table 2: Effect of L-798,106 on Brown Adipocyte Differentiation

| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |

| Brown pre-adipocytes | Not specified | Dramatically suppressed differentiation | L-798,106 treatment led to a significant decrease in the expression of key brown adipose tissue (BAT) marker genes, including Prdm16, Ucp1, and Pgc-1α. | [5] |

Table 3: Effect of L-798,106 on Lipolysis

| Cell Type | L-798,106 Concentration | Outcome | Key Findings | Reference |

| Rat primary adipocytes | Dose- and time-dependent | Enhanced lipolysis | L-798,106 treatment resulted in an increased release of glycerol (B35011), indicating a higher rate of fat breakdown. | [1] |

Experimental Protocols

This section details the methodologies employed in key experiments investigating the effects of L-798,106.

In Vitro Adipogenesis of Mouse Embryonic Fibroblasts (MEFs)

-

Cell Culture and Induction of Differentiation:

-

Isolate MEFs from embryos and culture them in a standard growth medium.

-

To induce adipogenesis, treat confluent MEFs with a differentiation cocktail typically containing dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin.

-

For experimental groups, pre-treat the cells with varying concentrations of L-798,106 for 1 hour before adding the differentiation cocktail.

-

-

Assessment of Adipogenesis:

-

After a set period of differentiation (e.g., 8 days), fix the cells.

-

Stain the cells with Oil Red O, a lipid-soluble dye, to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Quantify the extent of differentiation by dissolving the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 570 nm).

-

Co-culture of Macrophages and Preadipocytes

-

Cell Culture and Treatment:

-

Culture 3T3-L1 preadipocytes and bone marrow-derived macrophages (BMDMs) separately.

-

Pre-treat the BMDMs with either a vehicle control, an EP3 receptor agonist (sulprostone), or the EP3 antagonist L-798,106.

-

Establish a co-culture system with the pre-treated BMDMs and 3T3-L1 preadipocytes.

-

-

Assessment of Adipogenesis:

-

Induce adipogenesis in the 3T3-L1 cells within the co-culture system.

-

After differentiation, perform Oil Red O staining to visualize and quantify lipid accumulation in the 3T3-L1 cells.

-

Analyze the expression of key adipogenic marker genes such as C/EBPα, Fabp4, and Pparγ using quantitative real-time PCR (qRT-PCR).[4]

-

Brown Adipocyte Differentiation

-

Cell Culture and Treatment:

-

Isolate brown pre-adipocytes and culture them.

-

Induce differentiation towards brown adipocytes.

-

Treat the cells with L-798,106 during the differentiation process.

-

-

Assessment of Differentiation:

-

Measure the mRNA levels of brown fat-specific marker genes, including Prdm16, Ucp1, and Pgc-1α, using qRT-PCR to assess the extent of brown adipogenesis.[5]

-

Lipolysis Assay

-

Cell Culture and Treatment:

-

Isolate primary adipocytes from rat adipose tissue.

-

Treat the mature adipocytes with different concentrations of L-798,106 over various time points.

-

-

Assessment of Lipolysis:

-

Collect the culture medium at the specified time points.

-

Measure the concentration of glycerol released into the medium. An increase in glycerol concentration is indicative of increased lipolysis (the breakdown of triglycerides).[1]

-

Signaling Pathways and Mechanisms of Action

The effects of L-798,106 on adipogenesis are primarily mediated through its antagonism of the EP3 receptor, which is a G-protein coupled receptor. The downstream signaling pathways differ depending on the type of adipose tissue.

White Adipogenesis Signaling Pathway

In white preadipocytes, the activation of the EP3 receptor by its endogenous ligand PGE2 inhibits adipogenesis. L-798,106 blocks this inhibition, thereby promoting differentiation.

References

- 1. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin E2 inhibits adipogenesis through the cilia-dependent activation of ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deletion of EP3 prostaglandin receptor in murine macrophages aggravates diet-induced obesity by suppressing SPARC | The EMBO Journal [link.springer.com]

- 5. PGE2‐EP3 axis promotes brown adipose tissue formation through stabilization of WTAP RNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

L-798,106 and its Role in Diabetes and Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor, a G-protein coupled receptor involved in a multitude of physiological processes. Emerging research has highlighted the therapeutic potential of targeting the EP3 receptor in the context of type 2 diabetes and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the core research on L-798,106, focusing on its mechanism of action, and its effects on insulin secretion, and adipocyte biology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts in this promising area.

Introduction

The global prevalence of type 2 diabetes and insulin resistance necessitates the exploration of novel therapeutic targets. The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) has been identified as a key player in the pathophysiology of diabetes. Upregulation of EP3 expression and increased PGE2 production are observed in the pancreatic islets of diabetic individuals[1][2][3]. The activation of the EP3 receptor, which is coupled to an inhibitory G-protein (Gαi), leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP blunts glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, contributing to hyperglycemia[1][2][3].

L-798,106 has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity as an EP3 receptor antagonist. By blocking the inhibitory signal of the EP3 receptor, L-798,106 can restore cAMP levels and enhance insulin secretion in diabetic models. This guide will delve into the quantitative pharmacology of L-798,106, its demonstrated effects in preclinical models of diabetes, and the detailed methodologies employed in this research.

Quantitative Pharmacology of L-798,106

L-798,106 exhibits high affinity and selectivity for the human EP3 receptor. The following table summarizes its binding affinities (Ki) for the prostanoid EP receptor subtypes.

| Receptor Subtype | Ki (nM) |

| EP3 | 0.3 |

| EP4 | 916 |

| EP1 | > 5000 |

| EP2 | > 5000 |

| Table 1: Binding affinities of L-798,106 for human prostanoid EP receptors.[4] |

Mechanism of Action in Pancreatic β-Cells

In pancreatic β-cells, the primary mechanism of L-798,106 involves the potentiation of glucose-stimulated insulin secretion (GSIS). This is achieved by blocking the inhibitory effects of endogenous ligands, such as PGE2, on the EP3 receptor.

Signaling Pathway

The activation of the EP3 receptor by its agonists initiates a signaling cascade that ultimately suppresses insulin secretion. L-798,106 acts by interrupting this pathway.

Experimental Evidence

Studies using isolated pancreatic islets from diabetic mouse models, such as the BTBR ob/ob mouse, have demonstrated the efficacy of L-798,106 in restoring insulin secretion.

| Model | Treatment | Effect on GSIS | Effect on cAMP | Reference |

| Diabetic BTBR Mouse Islets | L-798,106 (20 µM) | Augmentation | Increase | [1][3] |

| Diabetic BTBR Mouse Islets | L-798,106 (20 µM) + GLP-1 | Potentiation of GLP-1 effect | Significant Increase | [1][3] |

| INS-1 (832/3) cells | L-798,106 | Competes with EP3 agonists | - | [2] |

| Table 2: In vitro effects of L-798,106 on pancreatic β-cell function. |

Role in Adipocyte Biology

The EP3 receptor is also expressed in adipose tissue and plays a role in regulating adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats).

Signaling in Adipocytes

Similar to β-cells, EP3 receptor activation in adipocytes leads to a decrease in cAMP levels. This has implications for both the differentiation of preadipocytes and the breakdown of triglycerides in mature adipocytes.

Experimental Findings

In vitro studies have shown that L-798,106 can modulate both adipogenesis and lipolysis.

| Cell Type | Treatment | Effect | Reference |

| Mouse Embryonic Fibroblasts | L-798,106 | Facilitated differentiation into adipocytes | |

| Rat Primary Adipocytes | L-798,106 | Enhanced lipolysis | |

| Table 3: Effects of L-798,106 on adipocyte processes. |

In Vivo Studies

While specific pharmacokinetic data for L-798,106 is not extensively published, in vivo studies have utilized this compound to investigate its therapeutic potential.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| db/db mice | L-798,106 (oral gavage; 50 and 100 µg/kg; once daily; 8 w) | Suppressed increased fasting blood glucose levels and pro-inflammatory gene expression in adipocytes. | |

| Table 4: In vivo effects of L-798,106 in a diabetic mouse model. |

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Mouse Islets

This protocol is adapted from methodologies used in studies with BTBR ob/ob mice.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose.

-

Collagenase P

-

Ficoll gradient solutions

-

L-798,106 stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets by collagenase digestion followed by Ficoll gradient purification.

-

Pre-incubation: Pre-incubate isolated islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.

-

Stimulation: Incubate batches of 10 size-matched islets in KRB buffer with:

-

2.8 mM glucose (basal)

-

16.7 mM glucose (stimulated)

-

16.7 mM glucose + L-798,106 (e.g., 20 µM)

-

16.7 mM glucose + vehicle (DMSO)

-

-

Incubate for 1 hour at 37°C.

-

Insulin Measurement: Collect the supernatant and measure insulin concentration using a commercially available ELISA kit.

-

Data Normalization: Normalize secreted insulin to the total insulin content of the islets (determined after cell lysis).

In Vitro Adipogenesis and Lipolysis Assays in 3T3-L1 Cells

Adipogenesis Assay:

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

-

Differentiation Induction: Two days post-confluence, induce differentiation using a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, in the presence or absence of L-798,106.

-

Maintenance: After 2 days, switch to a maintenance medium containing 10 µg/mL insulin for another 2 days, then culture in DMEM with 10% FBS.

-

Staining: After 8-10 days, fix the cells and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain and measure the absorbance to quantify lipid accumulation.

Lipolysis Assay:

-

Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above.

-

Treatment: Wash the mature adipocytes and incubate with a buffer containing a lipolytic agent (e.g., isoproterenol) in the presence or absence of L-798,106.

-

Glycerol (B35011) Measurement: After incubation, collect the medium and measure the glycerol concentration using a commercially available glycerol assay kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Procedure:

-

Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Drug Administration: Administer L-798,106 or vehicle via the desired route (e.g., oral gavage) at a specified time before the glucose challenge.

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Future Directions and Considerations

The research on L-798,106 has laid a strong foundation for the development of EP3 receptor antagonists as a novel class of therapeutics for type 2 diabetes. However, several areas warrant further investigation:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive pharmacokinetic and pharmacodynamic studies are needed to optimize dosing regimens and understand the in vivo exposure-response relationship.

-

Interaction with other signaling pathways: The potential interplay between EP3 receptor signaling and other key pathways in insulin resistance, such as those involving Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), remains to be fully elucidated. While EP3 antagonism influences processes regulated by PPARγ, such as adipogenesis, direct modulation of PPARγ activity by L-798,106 has not been conclusively demonstrated.

-

Long-term Efficacy and Safety: Long-term in vivo studies are necessary to evaluate the sustained efficacy and potential side effects of chronic EP3 receptor antagonism.

-

Clinical Translation: The promising preclinical data needs to be validated in human clinical trials to assess the therapeutic potential of EP3 antagonists in patients with type 2 diabetes.

Conclusion

L-798,106 is a powerful tool for investigating the role of the EP3 receptor in metabolic diseases. The existing body of research strongly suggests that antagonism of the EP3 receptor is a viable strategy for enhancing insulin secretion and potentially improving insulin sensitivity. The detailed information provided in this guide is intended to support and accelerate further research and development in this exciting field.

References

- 1. Prostaglandin E2 Receptor, EP3, Is Induced in Diabetic Islets and Negatively Regulates Glucose- and Hormone-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 receptor, EP3, is induced in diabetic islets and negatively regulates glucose- and hormone-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PPARgamma and PPARdelta negatively regulate specific subsets of lipopolysaccharide and IFN-gamma target genes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

L-798,106: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-798,106 is a potent and highly selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3).[1][2][3] The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, typically couples to the inhibitory G-protein (Gi). This initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Dysregulation of the PGE2/EP3 signaling axis has been implicated in the pathophysiology of various diseases, including cancer. These application notes provide detailed protocols for utilizing L-798,106 in cell culture experiments to investigate its effects on cancer cell proliferation, migration, and associated signaling pathways.

Data Presentation

Table 1: Binding Affinity of L-798,106 for Prostanoid EP Receptors

| Receptor Subtype | Ki (nM) |

| EP3 | 0.3[1][2][3] |

| EP4 | 916[1][2][3] |

| EP1 | >5000[1][2][3] |

| EP2 | >5000[1][2][3] |

Table 2: Effects of L-798,106 on SK-BR-3 Breast Cancer Cells

| Parameter | Concentration (nM) | Incubation Time | Observed Effect |

| Proliferation | 10 | 24-72 hrs | Reduced to 88% of control[6][7] |

| 100 | 24-72 hrs | Reduced to 86% of control[6] | |

| 1000 | 24-72 hrs | Reduced to 91% of control[6] | |

| Migration | 100 | Not Specified | Significantly reduced[7] |

| 1000 | Not Specified | Significantly reduced[7] | |

| EP3 Receptor Expression | 10 | Not Specified | Reduced to 75% of control[6] |

| 1000 | Not Specified | Reduced to 68% of control[6] | |

| Gi-Protein Expression | 10 | Not Specified | Reduced to 70% of control[6] |

| 100 | Not Specified | Reduced to 80% of control[6] | |

| 1000 | Not Specified | Reduced to 77% of control[6] | |

| cAMP Levels | 10 | Not Specified | Increased to 111% of control[6] |

| 1000 | Not Specified | Increased to 104% of control[6] |

Table 3: Effects of L-798,106 on RL95-2 Endometrial Cancer Cells

| Parameter | Concentration (µM) | Incubation Time | Observed Effect |

| Cell Viability (MTT Assay) | 0.01 | 48 hrs | Significant dose-dependent decrease[8] |

| 0.1 | 48 hrs | Significant dose-dependent decrease[8] | |

| 1 | 48 hrs | Significant dose-dependent decrease[8] | |

| Proliferation (BrdU Assay) | 1 | 48 hrs | Significantly suppressed[9] |

| Migration (Wound Healing) | 1 | Not Specified | Significantly suppressed[8] |

Mandatory Visualizations

Caption: EP3 Receptor Signaling Pathway and Inhibition by L-798,106.

Caption: General Experimental Workflow for L-798,106 in Cell Culture.

Experimental Protocols

Preparation of L-798,106 Stock Solution

Materials:

-

L-798,106 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of L-798,106 (536.44 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.[2]

-

Aseptically weigh the calculated amount of L-798,106 powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Maintenance

Materials:

-

SK-BR-3 (or other suitable) breast cancer cell line

-

Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture SK-BR-3 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Cell Proliferation (WST-1) Assay

Materials:

-

SK-BR-3 cells

-

Complete culture medium

-

96-well cell culture plates

-

L-798,106 stock solution

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed SK-BR-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of L-798,106 in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1000 nM.[6] Also, prepare a vehicle control (DMSO at the same final concentration as the highest L-798,106 concentration).

-

Remove the medium from the wells and replace it with 100 µL of the prepared L-798,106 dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.[7]

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[10]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell proliferation as a percentage of the vehicle-treated control.

Transwell Migration Assay

Materials:

-

SK-BR-3 cells

-

Serum-free culture medium

-

Complete culture medium (chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

L-798,106 stock solution

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet staining solution

Protocol:

-

The day before the assay, serum-starve the SK-BR-3 cells by replacing the complete medium with serum-free medium.

-

On the day of the assay, add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.

-

Detach the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In separate tubes, treat the cell suspension with the desired concentrations of L-798,106 (e.g., 100 nM, 1000 nM) or vehicle control for 30 minutes.[6][7]

-